molecular formula C8H12N2O4S B8616775 Ethyl nitro(1,3-thiazinan-2-ylidene)acetate CAS No. 58842-18-5

Ethyl nitro(1,3-thiazinan-2-ylidene)acetate

Cat. No. B8616775
CAS RN: 58842-18-5
M. Wt: 232.26 g/mol
InChI Key: YYVZJYQITNVISQ-UHFFFAOYSA-N
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Patent
US04034091

Procedure details

2.3 g of 1A was added to 10 ml of 20% aqueous sodium hydroxide and the mixture was stirred at room temperature for 12 hours. The resulting solution was treated dropwise with 3.5 g of acetic acid. The addition was accompanied by vigorous gas evolution. The resulting mixture was extracted with methylene chloride and the extract was dried (magnesium sulfate) and concentrated under reduced pressure to give tetrahydro-2-(nitromethylene)-2H-1,3-thiazine (1B) as a pale yellow solid, m.p. 76°-78°.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
solvent
Reaction Step Two
Name
tetrahydro-2-(nitromethylene)-2H-1,3-thiazine

Identifiers

REACTION_CXSMILES
[N+:1]([C:4](=[C:10]1[NH:15][CH2:14][CH2:13][CH2:12][S:11]1)C(OCC)=O)([O-:3])=[O:2].[OH-].[Na+]>C(O)(=O)C>[N+:1]([CH:4]=[C:10]1[NH:15][CH2:14][CH2:13][CH2:12][S:11]1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[N+](=O)([O-])C(C(=O)OCC)=C1SCCCN1
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3.5 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
tetrahydro-2-(nitromethylene)-2H-1,3-thiazine
Type
product
Smiles
[N+](=O)([O-])C=C1SCCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.